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Introduction

Trifluoromethane (CHF3), also known as fluoroform, is a hydrofluorocarbon gas widely
employed in plasma etching processes, particularly for the selective etching of dielectric
materials such as silicon dioxide (SiO2) and silicon nitride (SiN). This process is a cornerstone
in the fabrication of microelectronic devices. The key to CHF3 plasma etching lies in its ability
to form a fluorocarbon polymer layer on the surfaces being etched. This passivation layer plays
a crucial role in achieving high selectivity, as its formation and removal rates differ on various
materials. For instance, the oxygen present in SiO2 reacts with the carbon in the fluorocarbon
film, facilitating its removal and allowing etching to proceed, while the film remains on other
materials like silicon, inhibiting their etching.[1][2]

This application note provides a detailed protocol for the experimental setup of
trifluoromethane plasma etching, focusing on process parameters, experimental workflow,
and expected outcomes for the etching of SiO2 and SiN.

Experimental Setup and Key Parameters

The successful implementation of CHF3 plasma etching is contingent on the precise control of
several key experimental parameters. These parameters influence the plasma chemistry, the
etch rate, selectivity, and anisotropy of the process.
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Typical Equipment:

e Plasma Reactor: Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP)
reactors are commonly used. Dual-frequency CCP systems offer additional control over ion
energy and flux.[3]

e Gas Delivery System: Mass flow controllers (MFCs) for precise control of CHF3, and often
additive gases like Argon (Ar) and Oxygen (02).

e Vacuum System: A combination of a turbo-molecular pump and a roughing pump to achieve
and maintain the required process pressure.[4]

» RF Power Supply: To generate and sustain the plasma.

e Substrate Holder: Often with temperature control capabilities, as temperature can influence
etch rates and polymer deposition.[5][6][7]

Key Process Parameters:

The following table summarizes typical ranges for key process parameters in CHF3 plasma
etching of SiO2 and SiN. The optimal parameters will depend on the specific tool, substrate,
and desired etch characteristics.
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Parameter

Typical Range

Effect on Etching

CHF3 Flow Rate

10 - 100 sccm

Primary source of etching and
polymerizing species. Higher
flow can increase etch rate up
to a point, beyond which
excessive polymerization may

occur.[8]

Ar Flow Rate

10 - 150 sccm

Acts as a diluent and can
enhance plasma density and
ion bombardment.[8][9]

02 Flow Rate

2 - 50 sccm

Added to increase the
concentration of fluorine
radicals, which enhances the
etch rate of SiN and can
improve selectivity to SiO2.[9]
[10] It also helps in removing

the fluorocarbon polymer.

RF Power

50 - 800 W

Controls plasma density and
dissociation of gas molecules.
Higher power generally
increases etch rates but can

reduce selectivity.[8][9]

Bias Voltage / Power

20 - 500 W

Controls the energy of ions
bombarding the substrate,
influencing anisotropy and etch

rate.

Pressure

5-50 mTorr

Affects the mean free path of
particles and plasma density.
Lower pressure generally
leads to more anisotropic
etching.[11]

Substrate Temperature

-130°C to 50°C

Lower temperatures can

enhance selectivity by
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promoting polymer deposition

on certain materials.[5][7]

Experimental Protocol: Selective Etching of SiO2

This protocol outlines a general procedure for the reactive ion etching (RIE) of silicon dioxide
using a CHF3/Ar plasma.

Materials:
 Silicon wafer with a thermally grown or PECVD-deposited SiO2 layer.
» Photolithographically patterned photoresist mask.
e Process gases: CHF3, Ar.
Protocol:
e Sample Preparation:
o Clean the silicon wafer with the SiO2 layer to be etched.

o Apply a photoresist layer and pattern it using standard photolithography techniques to
define the areas for etching.

o Hard bake the photoresist to improve its resistance to the plasma.
o System Preparation:
o Vent the plasma reactor chamber and load the prepared wafer onto the substrate holder.
o Pump the chamber down to a base pressure of < 5e-4 Torr.[11]
e Etching Process:
o Introduce the process gases at the desired flow rates (e.g., CHF3: 50 sccm, Ar: 50 sccm).

o Allow the chamber pressure to stabilize at the setpoint (e.g., 20 mTorr).
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o Apply RF power (e.g., 150 W) to ignite the plasma.[11]

o Maintain the plasma for the desired etch time, which will depend on the SiO2 thickness
and the calibrated etch rate.

o Turn off the RF power and gas flows.

» Post-Etch Processing:
o Vent the chamber to atmospheric pressure and unload the wafer.

o Strip the remaining photoresist using a suitable solvent or an oxygen plasma ashing
process.

o Clean the wafer to remove any residual polymer or contaminants.
e Characterization:
o Measure the etch depth using a profilometer or ellipsometer.
o Inspect the etch profile and anisotropy using a scanning electron microscope (SEM).

Data Presentation: Etch Performance

The following tables provide examples of quantitative data for CHF3-based plasma etching of
SiO2 and SiN under various conditions.

Table 1: Etch Rates of SiO2 and SiN with CHF3/02 Plasma[8][9]

SiO2 Etch SiN Etch

CHF3 Flow 02 Flow RF Power Pressure
Rate Rate
(sccm) (sccm) (W) (mTorr) . .
(nm/min) (nm/min)
50 5 200 20 ~150 ~75
Varies with
110 10
02
40-50 - - - - Highest Rate
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Table 2: Influence of Temperature on Etch Rates in CHF3/Ar Plasma[7]

Substrate Temperature (°C) Bias Voltage (V) Etch Rate (nm/min)

Si3N4 20 -80 65

p-Si 20 -80 38

Sio2 20 -80 59

Si3N4 -100 -80 38

p-Si -100 -80 Deposition

Sio2 -100 -80 Deposition
Diagrams
Experimental Workflow
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Caption: Experimental workflow for trifluoromethane plasma etching.
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Simplified CHF3 Plasma Etching Mechanism
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Caption: Simplified mechanism of CHF3 plasma etching on a SiO2 surface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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